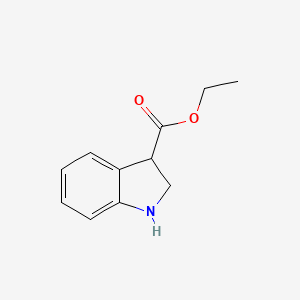
(S)-Ethyl indoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,3-dihydro-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dihydro-1H-indole-3-carboxylate can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . Another method includes the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide .
Industrial Production Methods
Industrial production of (S)-Ethyl indoline-3-carboxylate typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dihydro-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution often involves reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, oxo derivatives, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2,3-dihydro-1H-indole-3-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-Ethyl indoline-3-carboxylate involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing cell signaling pathways and enzyme activities . This binding can lead to various biological effects, such as inhibition of cancer cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Ethyl 2,3-dihydro-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Used as a precursor in multicomponent reactions for synthesizing biologically active molecules.
Ethyl 2-methylindole-3-carboxylate: Similar in structure but with a methyl group at the 2-position, affecting its reactivity and applications.
Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate: Another indole derivative with applications in medicinal chemistry.
The uniqueness of (S)-Ethyl indoline-3-carboxylate lies in its specific structure, which provides distinct reactivity and potential for diverse applications in various scientific fields .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
ethyl 2,3-dihydro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)9-7-12-10-6-4-3-5-8(9)10/h3-6,9,12H,2,7H2,1H3 |
InChI Key |
AMXYINYUZBCGGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


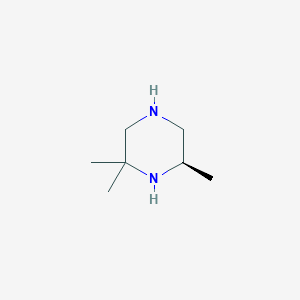

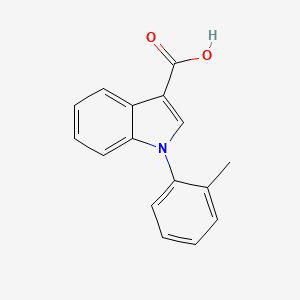
![Methyl 4-((9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-B][1,4]diazepin-2-YL)amino)-2-fluoro-5-methoxybenzoate](/img/structure/B8703312.png)
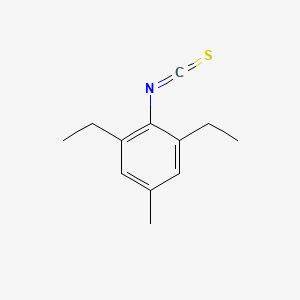
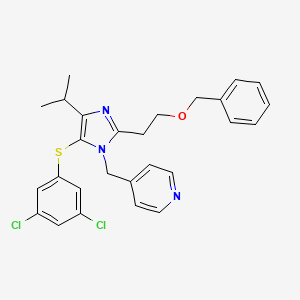
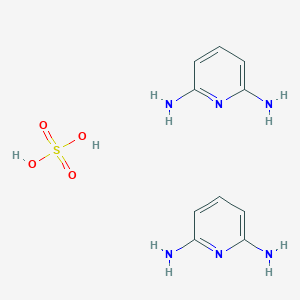
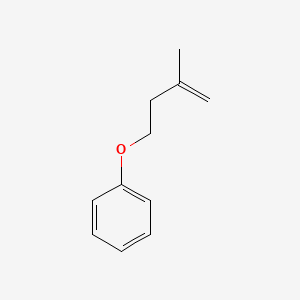
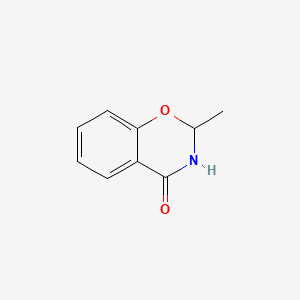
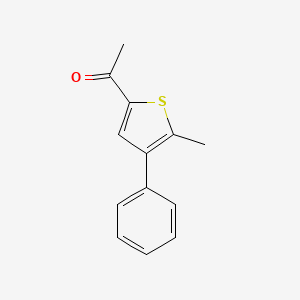
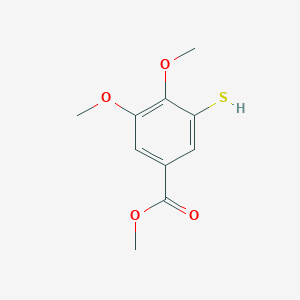

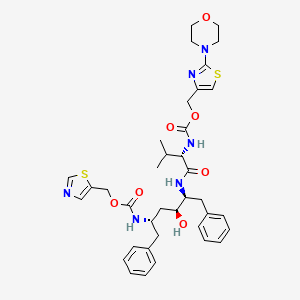
![(3aR,6S,6aR)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B8703359.png)
